molecular formula C19H12O4 B14716101 2,2'-Methanediylbis(1h-indene-1,3(2h)-dione) CAS No. 22135-01-9

2,2'-Methanediylbis(1h-indene-1,3(2h)-dione)

Cat. No.: B14716101
CAS No.: 22135-01-9
M. Wt: 304.3 g/mol
InChI Key: ZRAQYCLYTPWCIK-UHFFFAOYSA-N
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Description

2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) is an organic compound characterized by its unique structure, which includes two indene-1,3-dione units connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) typically involves the condensation of indene-1,3-dione with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two indene-1,3-dione units.

Industrial Production Methods: In an industrial setting, the production of 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of this compound can yield reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways, leading to specific biological outcomes. The exact mechanism depends on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

    Indene-1,3-dione: A precursor to 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione), sharing a similar core structure.

    Bis(indene-1,3-dione) derivatives: Compounds with similar structural motifs but different substituents or linkages.

Uniqueness: 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) is unique due to its methylene bridge, which imparts distinct chemical and physical properties. This structural feature differentiates it from other indene-1,3-dione derivatives and contributes to its specific reactivity and applications.

Properties

CAS No.

22135-01-9

Molecular Formula

C19H12O4

Molecular Weight

304.3 g/mol

IUPAC Name

2-[(1,3-dioxoinden-2-yl)methyl]indene-1,3-dione

InChI

InChI=1S/C19H12O4/c20-16-10-5-1-2-6-11(10)17(21)14(16)9-15-18(22)12-7-3-4-8-13(12)19(15)23/h1-8,14-15H,9H2

InChI Key

ZRAQYCLYTPWCIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)CC3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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